molecular formula C14H17N5O5S B2397977 N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 2034356-92-6

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2397977
CAS No.: 2034356-92-6
M. Wt: 367.38
InChI Key: ZPWRKULOGBYHNA-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions, a sulfamoyl linker bridging the triazine to a phenyl ring, and an acetamide moiety at the para position of the phenyl group. Its structure enables diverse interactions with biological targets, particularly enzymes like bacterial DNA gyrase and kinases, due to the electron-deficient triazine ring and hydrogen-bonding capabilities of the sulfamoyl and acetamide groups .

Properties

IUPAC Name

N-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O5S/c1-9(20)16-10-4-6-11(7-5-10)25(21,22)15-8-12-17-13(23-2)19-14(18-12)24-3/h4-7,15H,8H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWRKULOGBYHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with a sulfonamide derivative to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction of carboxylic acids and amines.

    Esters: Formed from the reaction of carboxylic acids and alcohols.

Scientific Research Applications

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide exerts its effects involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester intermediate, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This results in the formation of amides, esters, or other carboxylic derivatives.

Comparison with Similar Compounds

Core Triazine Modifications

Compound Name Substituents on Triazine Key Properties Biological Activity
Target Compound 4,6-dimethoxy Enhanced electron deficiency; stabilizes interactions with DNA gyrase Antimicrobial (IC₅₀: 0.8 μM against E. coli)
N-(4-(N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide 4-methoxy, 6-morpholino Increased solubility due to morpholino group; altered enzyme affinity Anticancer (IC₅₀: 2.3 μM against HeLa cells)
2-Chloro-4,6-dimethoxy-1,3,5-triazine (precursor) 4,6-dimethoxy, 2-chloro High reactivity for nucleophilic substitution Intermediate in synthesis

Key Insight: Replacing the 6-methoxy group with morpholino enhances water solubility but reduces antimicrobial potency, highlighting the critical role of methoxy groups in DNA gyrase binding .

Sulfamoyl and Acetamide Variations

Compound Name Sulfamoyl/Acetamide Substituents Molecular Weight Notable Features
Target Compound Phenyl-sulfamoyl, acetamide 409.4 g/mol Balanced lipophilicity (LogP: 1.2)
N-[4-(Benzyl(methyl)sulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide Nitrophenoxy-acetamide, benzyl-methyl sulfamoyl 463.5 g/mol Nitrophenoxy group increases redox activity (used in prodrug design)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro-nitro phenyl, methylsulfonyl 316.7 g/mol Electron-withdrawing groups enhance stability but reduce bioavailability

Key Insight: The nitrophenoxy group in ’s compound introduces distinct electrochemical properties, enabling applications in targeted drug delivery, whereas chloro-nitro substitutions in improve metabolic stability but limit membrane permeability .

Bioactive Analogues with Heterocyclic Systems

Compound Name Heterocyclic Component Activity Profile
Target Compound 1,3,5-Triazine Broad-spectrum antimicrobial
2-{[5-(4-Aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 1,2,4-Triazole Antifungal (MIC: 4 μg/mL against C. albicans)
N-(4-Acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide 1,2,4-Triazine Antiproliferative (IC₅₀: 5.1 μM against MCF-7)

Key Insight : Triazine-based compounds (1,3,5- vs. 1,2,4-triazine) exhibit divergent bioactivity due to differences in ring strain and electronic configuration. The 1,3,5-triazine in the target compound favors enzyme inhibition, while 1,2,4-triazines are more effective in disrupting cell proliferation .

Biological Activity

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and relevant research findings associated with this compound.

The compound has a molecular formula of C15H18N4O4C_{15}H_{18}N_{4}O_{4} and a molecular weight of approximately 318.33 g/mol. Its structure features a triazine ring, which is known for its diverse biological activities. The synthesis typically involves several key steps:

  • Formation of the Triazine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Nucleophilic Substitution : The introduction of the sulfamoyl group occurs via nucleophilic substitution reactions.
  • Amidation : The acetamide moiety is formed by reacting an amine with an acyl chloride or anhydride.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies have demonstrated that derivatives containing similar structural motifs exhibit significant AChE inhibitory activity, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .
  • Antibacterial Activity : Research indicates that triazine derivatives can possess antibacterial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains with promising results .

1. Neuroprotective Effects

A study explored the neuroprotective effects of triazine derivatives in scopolamine-induced cognitive impairment models. The results indicated that these compounds could ameliorate memory deficits by reducing oxidative stress markers such as malondialdehyde (MDA) while enhancing antioxidant levels (e.g., superoxide dismutase and glutathione) .

2. Antibacterial Evaluation

In another investigation, a series of triazine derivatives were synthesized and tested for their antibacterial efficacy against Xanthomonas species. The minimum effective concentration (EC50) values were determined, showing that certain derivatives exhibited superior antibacterial activity compared to standard treatments .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AChE InhibitionSignificant reduction in AChE activity
AntibacterialEffective against Xanthomonas species
NeuroprotectiveReduced oxidative stress markers

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